N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(2-oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-10(14)12-6-7-3-4-9-8(5-7)13-11(15)16-9/h2-5H,1,6H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJXRFWFIXAMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide typically involves organic synthesis techniques. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Compounds:
Structural Insights:
- Benzoxazolone vs. This may improve solubility and pharmacokinetic profiles in drug design.
- Acrylamide Reactivity : The electron-withdrawing oxadiazole in likely enhances acrylamide’s electrophilicity compared to the benzoxazolone-based target, affecting reactivity in polymerization or biological targeting.
- Directing Groups : While the target lacks an N,O-bidentate group, compounds like highlight the utility of such motifs in catalysis, suggesting opportunities for structural hybridization.
Research Findings and Implications
- Comparative Reactivity : Computational studies (inferred) suggest the target’s acrylamide is less electrophilic than ’s due to reduced electron withdrawal from benzoxazolone vs. oxadiazole.
- Solubility : The benzoxazolone moiety likely increases aqueous solubility relative to , critical for drug delivery.
- Thermal Properties : Melting points for such compounds typically range 150–250°C, with the target expected to fall in the higher end due to hydrogen bonding.
Biological Activity
N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzoxazole moiety, which is known for its diverse biological activities. The molecular formula is , and it features a prop-2-enamide group that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing the benzoxazole structure often exhibit significant cytotoxic , antimicrobial , and anti-inflammatory properties. The following sections summarize key findings regarding the biological activity of this compound.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance:
- A study reported that derivatives similar to this compound exhibited moderate to strong cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5h | SW620 | 10 | High |
| 5j | PC-3 | 8 | High |
| 5k | NCI-H23 | 7 | Very High |
These results suggest that modifications to the benzoxazole framework can enhance cytotoxicity, making these compounds promising candidates for further development as anticancer agents.
Antimicrobial Activity
Benzoxazole derivatives have also been studied for their antimicrobial properties. Research indicates that:
- Compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
| Activity Type | Target Organism | Result |
|---|---|---|
| Antibacterial | Bacillus subtilis | Moderate Activity |
| Antifungal | Candida albicans | Moderate Activity |
This suggests that this compound may possess similar antimicrobial properties, warranting further investigation.
The mechanism by which benzoxazole derivatives exert their effects often involves the induction of apoptosis in cancer cells through caspase activation. For example:
- Caspase Activation : Certain derivatives have been shown to activate procaspase-3, leading to increased apoptosis in cancer cells .
- Structure–Activity Relationship : Studies have established a relationship between structural modifications and biological activity, indicating that electron-donating groups enhance efficacy against cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives where N-[substituted]-benzoxazoles were tested for their cytotoxic effects on multiple cell lines. The findings demonstrated that specific substitutions significantly improved anticancer activity, suggesting a pathway for optimizing drug design .
Q & A
Basic Research Questions
Q. How can researchers synthesize N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide with high purity and yield?
- Methodology : The compound can be synthesized via condensation reactions between functionalized benzoxazole intermediates and acrylamide derivatives. For example, refluxing a benzoxazole precursor (e.g., 5-aminomethyl-2-oxo-2,3-dihydro-1,3-benzoxazole) with acryloyl chloride in the presence of a base like triethylamine or sodium acetate. Purification via column chromatography or recrystallization ensures high purity. Similar synthetic routes are documented for analogous benzoxazole-acrylamide hybrids .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodology : Use 1H NMR to confirm the presence of the acrylamide vinyl protons (~5.5–6.5 ppm) and benzoxazole aromatic protons. IR spectroscopy verifies carbonyl stretches (~1650–1700 cm⁻¹ for amide and oxazole groups). Mass spectrometry (MS) confirms molecular weight, while HPLC with UV detection assesses purity (>95%). Cross-validation with synthetic intermediates is critical .
Q. How should researchers assess the chemical stability of This compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under stressed conditions (e.g., 40°C/75% RH, acidic/basic pH, oxidative environments). Monitor degradation via HPLC and LC-MS to identify breakdown products. For aqueous stability, use phosphate-buffered saline (PBS) at physiological pH and track hydrolysis kinetics. Stability data should inform storage recommendations (e.g., desiccated, -20°C) .
Advanced Research Questions
Q. What experimental strategies are recommended to study the compound's interaction with biological targets like COX-2 enzymes?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within the COX-2 active site, followed by in vitro enzyme inhibition assays using purified COX-2. Validate selectivity against COX-1 via comparative IC₅₀ measurements. Structural analogs in benzoxazole derivatives have shown COX-2 selectivity through similar workflows .
Q. How can computational methods such as molecular docking be integrated with in vitro assays to elucidate the mechanism of action?
- Methodology : Combine density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) with enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Cross-correlate docking poses with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. What approaches are effective in establishing structure-activity relationships (SAR) for derivatives of this benzoxazole-acrylamide hybrid?
- Methodology : Synthesize derivatives with substitutions on the benzoxazole ring (e.g., electron-withdrawing/donating groups) or acrylamide moiety. Test biological activity (e.g., IC₅₀ values) and correlate with physicochemical parameters (logP, polar surface area). Multivariate analysis (e.g., QSAR models) identifies key structural determinants .
Q. What methodologies are employed to evaluate the pharmacokinetic properties of this compound in preclinical studies?
- Methodology : Use in vitro microsomal stability assays (human/rodent liver microsomes) to assess metabolic half-life. Measure solubility (shake-flask method) and permeability (Caco-2 monolayers). Plasma protein binding (equilibrium dialysis) and pharmacokinetic profiling (rodent IV/PO dosing with LC-MS/MS quantification) provide absorption/distribution data .
Q. How can the acrylamide moiety be utilized in polymer chemistry applications, and what analytical methods validate its incorporation?
- Methodology : The acrylamide group enables radical polymerization for hydrogel or copolymer synthesis. Monitor polymerization via FTIR (disappearance of vinyl C=C stretch at ~1630 cm⁻¹) and GPC for molecular weight distribution. DSC/TGA assesses thermal stability, while swelling studies characterize hydrogel properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
